molecular formula C8H16O B1193912 Cyclooctanol CAS No. 696-71-9

Cyclooctanol

Cat. No.: B1193912
CAS No.: 696-71-9
M. Wt: 128.21 g/mol
InChI Key: FHADSMKORVFYOS-UHFFFAOYSA-N
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Description

Cyclooctanol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cyclooctanol has been studied under high pressure using Raman spectroscopy, revealing phase transformations and the formation of a plastic crystal phase (Ren et al., 2015).

  • It is used as an intermediate in organic synthesis and a chemical reagent. Topological analysis of cyclooctane derivatives, which includes this compound, has provided insights into physical and chemical properties of compounds (Liu & Zhang, 2021).

  • The dielectric properties of this compound have been studied under high pressure, revealing new data on its dynamic properties and the discovery of a new solid phase (Forsman & Andersson, 1991).

  • Mixed crystals formed between cycloheptanol and this compound have been investigated, providing insights into the dynamics of orientationally disordered phases (Martinez-Garcia et al., 2010).

  • This compound is involved in the two-component system cycloheptanol + this compound, where its polymorphism and thermodynamics have been studied (Rute et al., 2003).

  • The phase behavior and dielectric relaxation of this compound have been studied in various temperature and pressure ranges, confirming pressure-induced solid phases (Poser & Würflinger, 1988).

  • Its heat capacity and neutron scattering studies have provided insights into the nature of its plastic crystalline phases (Yamamuro et al., 2003).

  • This compound is also a key product in the oxidation of cyclooctane over Mn(TMPyP) porphyrin-exchanged molecular sieves (Połtowicz et al., 2006).

  • Its specific heat measurements have been conducted to understand phase transitions between its different solid modifications (Ściesiński et al., 1995).

  • Supported polyhalogenated metalloporphyrins have been used as catalysts for the oxidation of cycloalkanes to this compound (Haber et al., 2004).

Safety and Hazards

Cyclooctanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

While the future directions of cyclooctanol are not explicitly mentioned in the search results, its wide range of applications in the fragrance industry, the production of plasticizers, and the synthesis of pharmaceuticals and dyes suggest that research and development in these areas could lead to new uses and improvements in the production process of this compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclooctanol plays a significant role in biochemical reactions due to its hydroxyl group (-OH), which can participate in various chemical interactions. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of this compound to cyclooctanone . Additionally, this compound can interact with monooxygenases, which facilitate the hydroxylation of the compound. These interactions are crucial for the synthesis of other chemical substances and for studying metabolic pathways involving cyclic alcohols .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses and metabolic pathways. This compound can modulate the expression of genes related to detoxification and stress responses, thereby impacting cellular function and homeostasis . Its effects on cellular metabolism include alterations in the levels of metabolites and changes in energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for alcohol dehydrogenases, leading to the production of cyclooctanone. This reaction involves the transfer of hydrogen atoms from this compound to the enzyme’s active site, resulting in the formation of a carbonyl group . This compound can also inhibit or activate other enzymes, depending on the cellular context and the presence of cofactors. These molecular interactions contribute to its diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Studies have shown that high doses of this compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the production of reactive oxygen species . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation to cyclooctanone by alcohol dehydrogenases . This reaction is part of a larger metabolic network that includes the breakdown and synthesis of cyclic compounds. This compound can also interact with other enzymes and cofactors involved in lipid and carbohydrate metabolism, affecting metabolic flux and the levels of various metabolites . These interactions highlight the compound’s role in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can diffuse across cell membranes due to its lipophilic nature and can be taken up by cells via passive diffusion or facilitated transport . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . Understanding its transport and distribution is essential for studying its cellular and systemic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be localized to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in metabolic reactions and influence cellular function . Post-translational modifications and targeting signals can direct this compound to these compartments, affecting its activity and function

Properties

IUPAC Name

cyclooctanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADSMKORVFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219875
Record name Cyclooctanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-71-9
Record name Cyclooctanol
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Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Record name Cyclooctanol
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Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 17% and cyclooctanone at a selectivity of 46%, at a cyclooctcane conversion rate of 53%.
Quantity
2 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
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Cyclooctanol
Customer
Q & A

Q1: What is the molecular formula and weight of cyclooctanol?

A1: this compound has the molecular formula C8H16O and a molecular weight of 128.21 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques including:* Infrared (IR) Spectroscopy: This technique helps identify functional groups and reveals characteristic C-O and O-H stretching vibrations in this compound. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR studies provide insights into the structure and dynamics of this compound. [, , , , ] * Neutron Scattering: This technique has been used to study the dynamics of this compound in its plastic crystalline phases. [, , ]

Q3: What is known about the dissolution and solubility of this compound?

A3: Studies have investigated the dissolution rate and solubility of this compound in various media, particularly focusing on its behavior in water. Research on its partial molar volume at infinite dilution in water provides insights into its interactions with water molecules. []

Q4: Is this compound compatible with other materials?

A4: this compound exhibits good compatibility with various materials, as demonstrated by its use in polymer synthesis. For example, it has been successfully used as an initiator in the "graft-from" polymerization of d,l-lactide from hydroxyapatite nanocrystals, resulting in the formation of hydroxyapatite/polyester nanografts. [] This highlights its potential as a building block in material science applications.

Q5: How does this compound behave under high pressure?

A5: Studies using the transient hot-wire method have explored the thermal conductivity, heat capacity, and phase diagram of this compound under high pressure. [] This research identified a new solid phase (III) characterized as a normal crystal phase, contrasting with the other solid phases (I, II, IV, V), which are plastic crystal phases.

Q6: What happens to this compound during solidification?

A6: Dielectric relaxation studies have revealed that this compound undergoes structural changes upon solidification. [] The magnitude of its first dispersion region in dielectric measurements increases during the transition from a liquid to a solid state, suggesting a shift from linear chain polymers to chain dimers and trimers.

Q7: Can this compound be used in catalytic reactions?

A7: While this compound itself is not a catalyst, it plays a crucial role in understanding catalytic processes. Research has explored its use as a model substrate in oxidation reactions involving catalysts like polyoxometalates and N-bromosuccinimide. [, ] These studies provide valuable insights into the reaction mechanisms, kinetics, and selectivity of these catalysts in oxidizing secondary alcohols.

Q8: Are there any specific applications for this compound in organic synthesis?

A8: Yes, this compound serves as a key starting material in the synthesis of diverse cyclooctanoid compounds. For instance, samarium diiodide-induced 8-endo-trig cyclizations utilize this compound derivatives to generate highly substituted benzannulated cyclooctanols. [, , ] These reactions offer valuable routes to complex cyclic structures with potential applications in medicinal chemistry and materials science.

Q9: What about the stereochemistry involved in this compound reactions?

A9: The stereochemistry of reactions involving this compound is a significant aspect explored in several studies. For example, research on samarium diiodide-promoted radical cyclization of seven-membered lactones highlights the selective formation of substituted cyclooctanols via an exo-mode of cyclization. [] This selectivity is further investigated through labeling experiments and neutron diffraction studies, providing valuable insights into the configuration and diastereoselective deuteration of chiral organosamarium intermediates.

Q10: Have there been any computational studies on this compound?

A10: Computational chemistry techniques have played a role in understanding the properties and behavior of this compound. Molecular descriptors and topological indices of cyclooctane derivatives, closely related to this compound, have been investigated. [] These studies utilize computational tools to analyze the molecular structure and predict physicochemical properties, offering insights relevant to drug design and material science applications.

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